Cas no 2138033-74-4 (1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one)

1-(2-Hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic organic compound featuring a pyrazolone core with a hydroxyethyl substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive pyrazolone ring enables participation in condensation, alkylation, and cyclization reactions, while the hydroxyethyl group enhances solubility and functionalization potential. The compound is valued for its stability under controlled conditions and compatibility with diverse reaction environments. Its utility extends to coordination chemistry, where it may act as a ligand due to the presence of nitrogen and oxygen donor sites. Suitable for research and industrial use, it is typically handled under standard laboratory precautions.
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one structure
2138033-74-4 structure
商品名:1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
CAS番号:2138033-74-4
MF:C5H8N2O2
メガワット:128.129220962524
CID:6414937
PubChem ID:66957959

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one 化学的及び物理的性質

名前と識別子

    • 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxyethyl)-
    • 1-(2-Hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one
    • 2-(2-hydroxyethyl)-1H-pyrazol-5-one
    • SCHEMBL1231176
    • 2138033-74-4
    • EN300-1165475
    • インチ: 1S/C5H8N2O2/c8-4-3-7-2-1-5(9)6-7/h1-2,8H,3-4H2,(H,6,9)
    • InChIKey: BNRSITQOJDGUGN-UHFFFAOYSA-N
    • ほほえんだ: N1(CCO)C=CC(=O)N1

計算された属性

  • せいみつぶんしりょう: 128.058577502g/mol
  • どういたいしつりょう: 128.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • 密度みつど: 1.272±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.53±0.70(Predicted)

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1165475-50mg
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95.0%
50mg
$168.0 2023-10-03
Aaron
AR028HNN-5g
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
5g
$2927.00 2023-12-15
Aaron
AR028HNN-100mg
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
100mg
$372.00 2025-02-16
Enamine
EN300-1165475-1000mg
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95.0%
1000mg
$728.0 2023-10-03
Aaron
AR028HNN-50mg
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
50mg
$256.00 2025-02-16
Aaron
AR028HNN-500mg
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
500mg
$808.00 2025-02-16
Enamine
EN300-1165475-10.0g
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
10g
$3131.0 2023-05-26
Enamine
EN300-1165475-0.25g
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
0.25g
$361.0 2023-05-26
Enamine
EN300-1165475-2.5g
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
2.5g
$1428.0 2023-05-26
Enamine
EN300-1165475-0.1g
1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
2138033-74-4 95%
0.1g
$252.0 2023-05-26

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one 関連文献

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-oneに関する追加情報

Research Brief on 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS: 2138033-74-4): Recent Advances and Applications

1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS: 2138033-74-4) is a pyrazolone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in drug development.

The compound's unique structure, featuring a pyrazolone core with a hydroxyethyl substituent, makes it a promising scaffold for the development of novel therapeutic agents. Recent synthetic methodologies have focused on optimizing the yield and purity of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, with particular emphasis on green chemistry approaches. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a solvent-free, catalytic synthesis route that significantly improved the efficiency of production while minimizing environmental impact.

In terms of biological activity, 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has demonstrated notable anti-inflammatory and antioxidant properties. A recent in vitro study revealed its ability to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, its antioxidant capacity was found to be comparable to that of established antioxidants like ascorbic acid, making it a candidate for further investigation in oxidative stress-related disorders.

Beyond its standalone biological effects, this compound has also been utilized as a building block in the synthesis of more complex molecules. For example, researchers have incorporated it into the design of novel kinase inhibitors, targeting enzymes implicated in cancer and neurodegenerative diseases. A 2024 preprint on bioRxiv detailed the successful development of a series of pyrazolone-based inhibitors with high selectivity for specific kinase isoforms, underscoring the versatility of 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one in medicinal chemistry.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the growing body of research on 1-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS: 2138033-74-4) underscores its potential as a valuable tool in drug discovery and development. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its applications in combination therapies.

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